molecular formula C12H5Cl3O2 B1245223 8-Hydroxy-3,4,6-trichlorodibenzofuran

8-Hydroxy-3,4,6-trichlorodibenzofuran

Cat. No.: B1245223
M. Wt: 287.5 g/mol
InChI Key: YLPGDDLRALHEGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy-3,4,6-trichlorodibenzofuran (8-OH-3,4,6-TriCDF) is a chlorinated dibenzofuran derivative characterized by a dibenzofuran core structure substituted with three chlorine atoms at positions 3, 4, and 6, along with a hydroxyl group at position 6.

Properties

Molecular Formula

C12H5Cl3O2

Molecular Weight

287.5 g/mol

IUPAC Name

4,6,7-trichlorodibenzofuran-2-ol

InChI

InChI=1S/C12H5Cl3O2/c13-8-2-1-6-7-3-5(16)4-9(14)11(7)17-12(6)10(8)15/h1-4,16H

InChI Key

YLPGDDLRALHEGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)O)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

8-Hydroxy-3,4-Dichlorodibenzofuran (8-OH-3,4-DiCDF)

  • Structure : Retains the hydroxyl group at position 8 but lacks the chlorine atom at position 6 compared to 8-OH-3,4,6-TriCDF.

1,2,3,4,6,7,8-Heptachlorodibenzofuran

  • Implications : Higher chlorination increases lipophilicity and environmental persistence, aligning it with dioxin-like toxicity profiles (e.g., activation of the aryl hydrocarbon receptor). The absence of a hydroxyl group may limit its solubility in aqueous systems compared to 8-OH-3,4,6-TriCDF .

8-Hydroxy-2,3,4-Trichlorodibenzofuran (8-OH-2,3,4-TriCDF)

  • Structure : Differs from 8-OH-3,4,6-TriCDF in the position of chlorination (positions 2, 3, and 4 vs. 3, 4, and 6).
  • Implications : Altered chlorine positioning may influence steric interactions with biological targets, such as enzymes or receptors, though specific data are unavailable in the provided evidence .

Hydroxylated Dibenzofuran Derivatives

Aspergillumarin B and Penicimarin Derivatives

  • Structure : Isocoumarin-based compounds (e.g., aspergillumarin B) with hydroxyl and alkyl substituents, differing from the dibenzofuran core of 8-OH-3,4,6-TriCDF.
  • Implications : The hydroxyl group in these compounds enhances antioxidant activity, as seen in fungal metabolites. However, the isocoumarin scaffold may limit direct comparability to PCDFs in terms of toxicity or environmental behavior .

Functional Group Modifications in Aromatic Systems

Styrylquinoline Derivatives with Acidic Groups

  • Structure: Styrylquinoline scaffolds modified with phosphonic acid or tetrazole groups at position C-5.
  • Implications : While structurally distinct from dibenzofurans, these compounds highlight the role of acidic functional groups (e.g., carboxylic acid analogs) in modulating biological activity. For 8-OH-3,4,6-TriCDF, the hydroxyl group may similarly influence binding affinity or metabolic stability .

Comparative Data Table

Compound Name CAS Number Chlorine Positions Hydroxyl Position Key Structural Features
8-Hydroxy-3,4,6-Trichlorodibenzofuran Not provided 3, 4, 6 8 High chlorination + hydroxyl group
8-Hydroxy-3,4-Dichlorodibenzofuran Not provided 3, 4 8 Reduced chlorination
1,2,3,4,6,7,8-Heptachlorodibenzofuran 35822-46-9 1, 2, 3, 4, 6, 7, 8 None Extreme chlorination, dioxin-like
Aspergillumarin B Not provided N/A Multiple Isocoumarin core + hydroxyl/alkyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Hydroxy-3,4,6-trichlorodibenzofuran
Reactant of Route 2
8-Hydroxy-3,4,6-trichlorodibenzofuran

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